2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid

Overview

Description

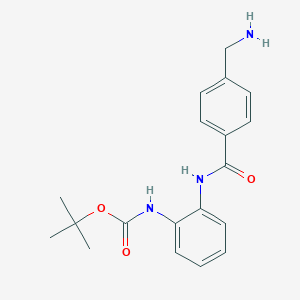

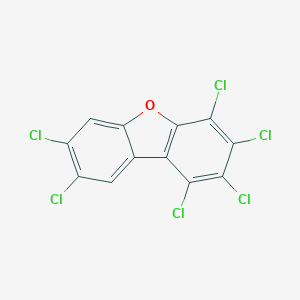

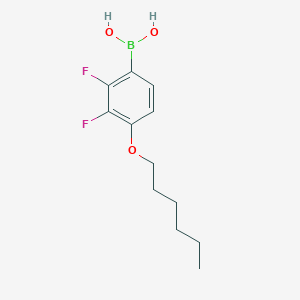

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid, also known as naproxen, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Naproxen belongs to the class of propionic acid derivatives, which are known for their analgesic, antipyretic, and anti-inflammatory properties.

Scientific Research Applications

Pharmaceutical Properties : Naproxen exhibits anti-inflammatory, analgesic, and anti-pyretic activities, making it a potential drug for treating various diseases (Cramer, 2001).

Chiral Auxiliary in Organic Chemistry : It serves as a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method (Harada et al., 2000).

Precursor in Chemical Synthesis : Naproxen is a precursor in the synthesis of various compounds. For instance, a practical and efficient method for synthesizing 2-(6-methoxy-2-naphthyl)propenoic acid, a precursor to naproxen, has been developed using Pd-catalyzed ethynylation and regioselective addition (Hiyama et al., 1990).

Catalysis in Organic Reactions : Naproxen methyl esters are effectively produced from α-(6-methoxyl-2-naphthyl)ethanol using a specific catalyst system, demonstrating high yield and selectivity (Zhou et al., 1998).

Environmental Chemistry Applications : In environmental chemistry, it has been studied for its rapid biodegradation in agricultural soils receiving biosolids, indicating a low risk for contamination of adjacent water or crops (Topp et al., 2008).

Enzyme-Substrate Interaction Studies : NMR spectroscopy methods have been used to identify the essential moiety of Naproxen for substrate-enzyme interaction in the hydrolysis of naproxen methyl ester, offering new insights into enzyme-substrate complex formation (Cernia et al., 2002).

Biotechnology : It's used in biotechnological applications such as in enzymatic resolution processes. For instance, a continuous production method for (S)(+)-naproxen using Candida cylindracea lipase in a column bioreactor has been developed (Battistel et al., 1991).

Mechanism of Action

Target of Action

The primary target of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is the cyclooxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound acts as a non-selective inhibitor of COX-1 and COX-2 . By inhibiting these enzymes, it prevents the synthesis of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, COX-1 and COX-2 enzymes convert arachidonic acid into prostaglandins. The inhibition of these enzymes by this compound disrupts this process, leading to a decrease in prostaglandin levels and thus reducing inflammation and pain .

Pharmacokinetics

For instance, it is reported to be insoluble in water , which could affect its bioavailability.

Result of Action

The primary molecular effect of this compound is the reduction of prostaglandin synthesis . This leads to decreased inflammation, pain, and fever at the cellular level. As a result, it is often classified as an anti-inflammatory, analgesic, and antipyretic compound .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability could be affected by exposure to strong oxidizing agents . Furthermore, the compound’s efficacy could be influenced by factors such as the pH of the environment, the presence of other drugs, and individual patient characteristics.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid is known to inhibit the arachidonic acid metabolic pathway of cyclooxygenase This interaction reduces inflammation and alleviates pain response

Cellular Effects

It is known to cause serious eye irritation and may cause respiratory irritation .

Molecular Mechanism

The molecular mechanism of this compound involves its role as a non-selective cyclooxygenase (COX-1 and COX-2) inhibitor . This inhibition disrupts the production of prostaglandins, compounds involved in inflammation and pain signaling.

Temporal Effects in Laboratory Settings

It is known that the compound has a fusion (melting) point of 439.2 K .

Metabolic Pathways

It is known to inhibit the arachidonic acid metabolic pathway of cyclooxygenase

properties

IUPAC Name |

2-hydroxy-2-(6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(17,13(15)16)11-5-3-10-8-12(18-2)6-4-9(10)7-11/h3-8,17H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZSHABFTBBOGRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 2-Hydroxy-2-(6-methoxy-2-naphthyl)propionic acid in pharmaceutical synthesis?

A1: this compound serves as a crucial precursor in the multi-step synthesis of naproxen. [] This compound undergoes dehydration in an acidic environment to yield 2-(6'-methoxy-2'-naphthyl)propenoic acid, which can then be asymmetrically hydrogenated to produce the final drug molecule, naproxen. [] This highlights the compound's importance in the pharmaceutical industry.

Q2: What are the optimal reaction conditions for synthesizing this compound and its subsequent conversion?

A2: Research indicates that this compound is synthesized through the reaction of ethyl pyruvate and 2-methoxynaphthalene with aluminum chloride (AlCl3) as a catalyst. [] The study identified the following optimal reaction conditions: a 1.2:1 molar ratio of ethyl pyruvate to 2-methoxynaphthalene, a reaction temperature between 0-5°C, and a reaction time of 1.5 hours. [] This results in the formation of ethyl [2-hydroxy-2-(6'-methoxy-2'-naphthyl)]propionate, which is then hydrolyzed under alkaline conditions for 32 hours to yield this compound. [] Subsequently, this compound is dehydrated in an acidic environment to obtain 2-(6'-methoxy-2'-naphthyl)propenoic acid. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Methoxy-2,3,4,8b-tetrahydro-1aH-1-oxa-benzo[a]cyclopropa[c]cycloheptene](/img/structure/B44131.png)

![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)

![5'-Aminospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B44154.png)